5-Amino-3,3,7-trimethylindolin-2-one

Physicochemical profiling Drug-likeness Lipinski parameters

Researchers requiring a pre-organized indolin-2-one fragment for kinase inhibitor campaigns often face limited SAR data for the 7-position. 5-Amino-3,3,7-trimethylindolin-2-one addresses this gap with a 5-amino handle for rapid conjugation and a 3,3,7-trimethyl substitution pattern that mimics the hydrophobic vector of clinical sunitinib. • Zero rotatable bonds ensure maximal conformational pre-organization. • CNS-favorable profile (MW 190.24 Da, TPSA 55.1 Ų) supports brain-penetrant programs. • Directly enables systematic 7-position SAR against des-methyl analogs.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B11783096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3,3,7-trimethylindolin-2-one
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)C2(C)C)N
InChIInChI=1S/C11H14N2O/c1-6-4-7(12)5-8-9(6)13-10(14)11(8,2)3/h4-5H,12H2,1-3H3,(H,13,14)
InChIKeyQANQQEIGZJYPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3,3,7-trimethylindolin-2-one: Core Identity & Scaffold Context


5-Amino-3,3,7-trimethylindolin-2-one (CAS 162712-10-9, molecular formula C₁₁H₁₄N₂O, molecular weight 190.24 g/mol) is a polysubstituted indolin-2-one (oxindole) derivative bearing a primary amino group at the 5-position and three methyl substituents at positions 3, 3, and 7 of the indoline ring system [1]. The indolin-2-one scaffold is a recognized privileged structure in medicinal chemistry, serving as the core of multiple FDA-approved kinase inhibitors — most notably sunitinib (Sutent®), nintedanib (Ofev®), and semaxanib — that target VEGFR, PDGFR, FGFR, and related tyrosine kinases [2]. Within this class, the specific 3,3,7-trimethyl-5-amino substitution pattern of the target compound establishes a unique stereoelectronic and hydrogen-bonding profile that distinguishes it from both simpler and differently substituted indolin-2-one analogs [1].

Scaffold 3,3,7-Trimethyl-5-aminoindolin-2-one core Privileged indolin-2-one scaffold for kinase hinge-binding studies
Pharmacophore Free N1-H donor with 5-NH2 handle Matches sunitinib-like hinge-region H-bond geometry
Physicochemical Profile CNS MPO-favorable parameters Low TPSA and MW support permeability research contexts
Synthetic Utility Primary aromatic amine for conjugation Enables fragment elaboration without pre-functionalization

5-Amino-3,3,7-trimethylindolin-2-one: Specificity vs. Generic Analogs


Indolin-2-one derivatives exhibit extreme sensitivity to substitution pattern: the position and number of methyl groups directly modulate lipophilicity (XLogP3-AA), hydrogen-bond donor/acceptor topology, and metabolic stability, while the amino group position (5- vs. 6-) dictates both electronic character and target engagement geometry [1][2]. The target compound's 3,3-gem-dimethyl substitution provides conformational constraint at the sp³-hybridized C3 position not present in unsubstituted 5-aminooxindole (CAS 20876-36-2), altering both the trajectory of the C2 carbonyl hydrogen bond and the steric environment around the 5-amino group [1]. Furthermore, the 7-methyl group introduces a specific steric and lipophilic element absent in the 5-amino-3,3-dimethyl analog, which may affect CYP450-mediated metabolism and plasma protein binding [2]. Simply interchanging any of the four identified comparators — 5-aminoindolin-2-one (des-methyl), 5-amino-3,3-dimethylindolin-2-one (lacking 7-methyl), 6-amino-1,3,3-trimethylindolin-2-one (6-amino regioisomer), or 3,3,7-trimethylindolin-2-one (des-amino) — would alter at least one key molecular recognition parameter, rendering SAR extrapolation unreliable without direct side-by-side data.

N1-H
5-Amino-3,3,7-trimethylindolin-2-one Target compound
N1-Methyl analog (CAS 953048-71-0) Substitute

N1 methylation eliminates the critical hinge-binding hydrogen bond donor; reported SAR suggests this may shift kinase engagement geometry and reduce target potency.

7-Position
7-Methyl present Target compound
5-Amino-3,3-dimethylindolin-2-one (des-7-methyl) Substitute

Absence of the 7-methyl group may reduce hydrophobic pocket occupancy; hydrophobic contact surface context may differ from the target compound.

Regioisomer
5-Amino substitution Target compound
6-Amino-1,3,3-trimethylindolin-2-one Substitute

The 6-amino regioisomer alters hydrogen-bond vector angle relative to the carbonyl dipole; target engagement geometry may not transfer without direct head-to-head validation.

5-Amino-3,3,7-trimethylindolin-2-one: Quantitative Differentiation Evidence


XLogP3-AA Lipophilicity vs. Des-Methyl Parent

The 3,3,7-trimethyl substitution pattern substantially increases computed lipophilicity relative to the unsubstituted 5-aminoindolin-2-one parent scaffold [1]. The target compound has an XLogP3-AA of 1.4, compared to a computed XLogP3-AA of approximately 0.5 for 5-aminoindolin-2-one (CAS 20876-36-2, C₈H₈N₂O, MW 148.16) [1][2]. This ~0.9 log unit increase represents a roughly 8-fold higher theoretical octanol-water partition coefficient, which is consistent with the addition of three methyl groups (each contributing ~0.3 log units) [3]. This difference places the target compound closer to the optimal Lipinski logP range (1–3) for oral bioavailability while the parent falls below it, potentially affecting membrane permeability and distribution [3].

XLogP3-AA Lipophilicity
Cross-study
1.4 Target Compound
≈ 0.5 Des-Methyl Parent (estimated)
Supports drug-like logP range for permeability screening.
Computed value; experimental logP may vary.
Physicochemical profiling Drug-likeness Lipinski parameters

Hydrogen Bond Donor Topology: 5- vs. 6-Amino Regioisomer

The position of the primary amino group on the indolin-2-one aromatic ring is a critical determinant of kinase hinge-region hydrogen bonding geometry [1]. In 5-Amino-3,3,7-trimethylindolin-2-one, the 5-NH₂ group is para to the C7 methyl and meta to the C3 position, whereas in 6-Amino-1,3,3-trimethylindolin-2-one (CAS 120791-60-8), the amino group is ortho to the C7 position (if a hydrogen at C7) and para to the C3a bridgehead . This ~120° difference in the vector angle of the amino lone pair relative to the indolin-2-one carbonyl dipole alters the electrostatic potential surface and the preferred hydrogen-bond acceptor geometry when the scaffold engages kinase hinge residues [1]. The target compound's 5-amino topology aligns with the established SAR of sunitinib-like inhibitors where 5-substitution (not 6-substitution) on the oxindole ring is preferred for VEGFR2/PDGFRβ inhibition [2].

H-Bond Donor Topology
Class-level
5-NH2 (meta to C3)
6-NH2 (regioisomer): ~120° vector shift
Identical TPSA (55.1 Ų)
Kinase hinge-binding geometry may differ; requires co-crystal confirmation.
Vector extrapolated from 2D structure; no head-to-head data.
Molecular recognition Kinase hinge binding Regiochemical selectivity

Conformational Pre-organization vs. 3,3-Dimethyl Analog

The target compound possesses zero rotatable bonds (Rotatable Bond Count = 0) due to the fully substituted 3,3,7-trimethyl pattern, which locks the indolin-2-one core into a single dominant conformation [1]. In contrast, 5-amino-3,3-dimethylindolin-2-one (CAS 31523-05-4, C₁₀H₁₂N₂O, MW 176.22) also has zero rotatable bonds but lacks the C7 methyl group, resulting in a smaller molecular volume and reduced hydrophobic contact surface . The 7-methyl substituent in the target compound occupies a position that, in indolin-2-one kinase inhibitors, projects toward a hydrophobic pocket adjacent to the ATP-binding site; removal of this methyl group (as in the 3,3-dimethyl analog) reduces van der Waals contact surface with this pocket by approximately 15–20 Ų based on comparable indolin-2-one co-crystal structures [2]. This difference may contribute to enhanced binding enthalpy and target residence time for the 3,3,7-trimethyl variant [2].

Conformational Pre-organization
Class-level
Rotatable Bonds: 0
7-Methyl hydrophobic contact: +15–20 Ų (estimated)
May support binding enthalpy; model-response context requires validation.
Contact surface extrapolated from PDB 3WZE, 4AGD.
Conformational restriction Entropic binding penalty Scaffold pre-organization

Free N1-H Donor Availability vs. N1-Methyl Blocked Analog

The target compound retains a free N1-H (indoline NH) with a Hydrogen Bond Donor Count of 2 (one from 5-NH₂, one from N1-H), whereas 5-Amino-1,3,3-trimethylindolin-2-one (CAS 953048-71-0) has the N1 position methylated, reducing the HBD count to 1 [1]. This distinction is mechanistically significant in kinase inhibition: the indolin-2-one N1-H typically donates a critical hydrogen bond to the backbone carbonyl of a hinge-region residue (commonly Glu917 or Cys919 in VEGFR2) [2]. Methylation of N1 eliminates this hydrogen bond donor, which has been shown to reduce VEGFR2 inhibitory potency by 10- to 100-fold in closely related indolin-2-one series [2]. The target compound's free N1-H preserves this essential hinge-binding interaction, making it the superior choice for any program targeting kinases where the indolin-2-one hinge-binding pharmacophore must be maintained.

Free N1-H Donor Availability
Class-level
2 HBD 5-NH2 + N1-H
1 HBD N1-Methyl analog
N1-H is an essential pharmacophore for hinge binding; N1-methyl analog fundamentally differs.
Literature predicts potency shift for VEGFR2 hinge engagement.
Kinase hinge binding Hydrogen bond donor N1-substitution effect

Synthetic Tractability: 5-Amino vs. Des-Amino Analog

The presence of the 5-amino group in the target compound (Complexity Score = 262) provides a synthetically addressable handle for further derivatization — including amide coupling, reductive amination, sulfonamide formation, and diazotization/Sandmeyer chemistry — that is entirely absent in 3,3,7-trimethylindolin-2-one (CAS 19501-89-4, C₁₁H₁₃NO, MW 175.23), which bears no amino substituent [1]. The computed Complexity Score difference (262 vs. approximately 210 for the des-amino analog) reflects the increased synthetic information content, but critically, this complexity is 'productive complexity' — it enables direct conjugation to warheads, linkers, or fluorescent probes without requiring electrophilic aromatic substitution or directed ortho-metalation chemistry that would be necessary on the des-amino scaffold [1]. This makes the target compound the preferred starting material for fragment-growth and PROTAC conjugate campaigns where a primary amine attachment point is required [2].

Synthetic Tractability
Supporting evidence
Primary NH2 present
Des-amino analog: Requires pre-functionalization
Supports direct amide coupling and sulfonamide formation; facilitates library enumeration.
Complexity Score (262) reflects productive synthetic versatility.
Synthetic accessibility Fragment elaboration Diversity-oriented synthesis

CNS MPO Profile: Comparison with Indolin-2-one Building Blocks

The target compound's Topological Polar Surface Area (TPSA) of 55.1 Ų, combined with its XLogP3-AA of 1.4 and molecular weight of 190.24 Da, positions it favorably within the CNS Multiparameter Optimization (MPO) desirability space (TPSA < 90 Ų, MW < 400, logP 1–3) [1][2]. This physicochemical profile differentiates it from bulkier 3-substituted indolin-2-one kinase inhibitors (e.g., sunitinib, TPSA = 77.2 Ų, MW = 398.5) that fall outside or at the boundary of CNS drug-likeness criteria [3]. The low TPSA is a direct consequence of the compact 3,3,7-trimethyl substitution pattern without polar 3-substituents, making the target compound a more suitable starting point for CNS-targeted kinase inhibitor programs (e.g., LRRK2, CDK8 in neurodegeneration or neuro-oncology) where passive blood-brain barrier permeability is required [2][3].

CNS MPO Profile
Cross-study
TPSA 55.1 Ų MW 190.24 Da
Sunitinib TPSA 77.2 Ų MW 398.5 Da
Favorable CNS MPO desirability profile supports brain-penetrant probe research.
Peripheral kinase inhibitors often exceed CNS MPO thresholds.
CNS drug design Blood-brain barrier permeability MPO scoring

5-Amino-3,3,7-trimethylindolin-2-one: Procurement-Driven Application Scenarios


Kinase FBDD: Pre-organized Indolin-2-one Scaffold with Free N1-H

For fragment-based screening campaigns targeting the ATP-binding site of receptor tyrosine kinases (VEGFR, PDGFR, FGFR families), 5-Amino-3,3,7-trimethylindolin-2-one offers a critical combination of features not available from its closest analogs: a rotatable-bond count of zero for maximal conformational pre-organization, a free N1-H that is essential for hinge-region hydrogen bond donation (as demonstrated by sunitinib co-crystal structures [PDB: 3WZE]), and a 5-amino handle for fragment-growth conjugation [1]. The 3,3,7-trimethyl substitution pattern provides the same hydrophobic pocket occupancy vector as the C7 position of sunitinib while maintaining a low molecular weight (190.24 Da) suitable for fragment libraries, and its CNS-favorable TPSA of 55.1 Ų supports programs targeting brain-penetrant kinase inhibitors (e.g., LRRK2 for Parkinson's disease) where sunitinib (TPSA 77.2 Ų) is excluded [2][3].

PROTAC Conjugate Synthesis: Primary Amine Handle on Indolin-2-one

In targeted protein degradation programs, the 5-amino group of 5-Amino-3,3,7-trimethylindolin-2-one provides a direct conjugation point for linker attachment via amide, sulfonamide, or reductive amination chemistry, enabling rapid construction of PROTAC candidate libraries without pre-functionalization steps [1]. This contrasts with 3,3,7-trimethylindolin-2-one (CAS 19501-89-4), which lacks the amino handle and would require electrophilic aromatic substitution to introduce a conjugatable group — a process that is neither regioselective nor compatible with late-stage diversification strategies [1]. The compact molecular volume and zero rotatable bonds minimize entropic penalty upon ternary complex formation, a desirable feature for PROTAC linker design [2].

CNS-Penetrant Kinase Probes for Neurodegenerative Diseases

For programs targeting kinases implicated in neurodegeneration (e.g., CDK8 in Alzheimer's disease, LRRK2 in Parkinson's disease, or MELK in glioblastoma), the target compound's physicochemical profile — TPSA 55.1 Ų, MW 190.24 Da, logP 1.4, and only 2 HBDs — places it squarely within the CNS MPO optimal zone [1][2]. This is a differentiated advantage over most commercially available 3-substituted indolin-2-one kinase inhibitors (median TPSA ~75–90 Ų, MW >350) that are effectively peripherally restricted [3]. Procurement of this specific building block enables CNS-focused medicinal chemistry campaigns without the need for extensive property optimization to achieve brain exposure.

SAR Studies: Indolin-2-one 7-Position Hydrophobic Pocket

The 7-methyl group of 5-Amino-3,3,7-trimethylindolin-2-one serves as the minimum viable substituent for probing the hydrophobic pocket adjacent to the kinase ATP-binding site that accommodates the C7-fluoro or C7-methyl substituents in clinical indolin-2-one inhibitors [1]. In comparative SAR studies, the target compound enables direct quantification of the contribution of C7 substitution relative to the 5-amino-3,3-dimethylindolin-2-one analog (which lacks the 7-methyl group) [2]. This makes it an essential procurement item for any systematic exploration of indolin-2-one kinase inhibitor SAR where the 7-position is a variable under investigation [3].

Application
Selection Property
Validation Focus
Kinase FBDD
Conformational pre-organization; free N1-H pharmacophore
Hinge-region hydrogen bond geometry; fragment-growth conjugation efficiency
PROTAC Conjugate Synthesis
Primary aromatic amine handle
Direct linker attachment chemistry; ternary complex entropic penalty review
CNS-Penetrant Kinase Probe Research
CNS MPO-optimal TPSA, MW, and logP
Brain permeability assay context; peripheral restriction comparison review
Indolin-2-one 7-Position SAR Studies
Minimum viable 7-methyl hydrophobic probe
Quantification of C7 pocket occupancy relative to des-7-methyl analog

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